molecular formula C9H9FO4 B3050905 2-Fluoro-3,4-dimethoxybenzoic acid CAS No. 2967-96-6

2-Fluoro-3,4-dimethoxybenzoic acid

Cat. No. B3050905
CAS RN: 2967-96-6
M. Wt: 200.16 g/mol
InChI Key: XKHNQEYSGMZRJI-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9FO4 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-Fluoro-3,4-dimethoxybenzoic acid is not explicitly mentioned in the available resources. For a more detailed synthesis analysis, specific peer-reviewed papers and technical documents related to the synthesis of 2-Fluoro-3,4-dimethoxybenzoic acid would need to be consulted .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3,4-dimethoxybenzoic acid can be represented by the InChI code: 1S/C9H9FO4/c1-13-6-4-3-5 (9 (11)12)7 (10)8 (6)14-2/h3-4H,1-2H3, (H,11,12) . The molecular weight of this compound is 200.17 .


Chemical Reactions Analysis

The specific chemical reactions involving 2-Fluoro-3,4-dimethoxybenzoic acid are not detailed in the available resources. For a comprehensive chemical reactions analysis, specific peer-reviewed papers and technical documents would need to be consulted .


Physical And Chemical Properties Analysis

2-Fluoro-3,4-dimethoxybenzoic acid is a solid substance . It has a molecular weight of 200.17 .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

2-Fluoro-3,4-dimethoxybenzoic acid, while not directly mentioned, is related to the study and synthesis of structurally related compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, highlights the importance of fluoro-substituted compounds in pharmaceutical synthesis. The development of a practical method for its preparation underlines the relevance of fluoro-substituted benzoic acids in organic synthesis and pharmaceutical applications (Qiu et al., 2009).

Metal Complex Studies

The study of metal(II) 2-fluorobenzoate complexes with various N-donor ligands contributes to understanding the structural factors affecting molecule-target interactions. This research provides insights into the design of target molecules by evaluating complexes of the same primary ligand with different metals and co-ligands, emphasizing the importance of 2-fluorobenzoate derivatives in materials science and their potential physical and biological applications (Öztürkkan & Necefoğlu, 2022).

Antioxidant Activity Analysis

The study of antioxidants and their capacity plays a critical role in various fields, including food engineering and pharmacology. Methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are based on chemical reactions assessing kinetics or reaching equilibrium states. These methods, applied in antioxidant analysis, highlight the significance of understanding the chemical properties and potential antioxidant capacities of compounds like 2-Fluoro-3,4-dimethoxybenzoic acid (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action of 2-Fluoro-3,4-dimethoxybenzoic acid is not explicitly mentioned in the available resources. For a detailed understanding of its mechanism of action, specific peer-reviewed papers and technical documents would need to be consulted .

Safety and Hazards

The safety data sheet for 2-Fluoro-3,4-dimethoxybenzoic acid indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin or eyes, and using personal protective equipment .

Future Directions

The future directions for the use and study of 2-Fluoro-3,4-dimethoxybenzoic acid are not explicitly mentioned in the available resources. For a detailed understanding of its potential future applications and research directions, specific peer-reviewed papers and technical documents would need to be consulted .

properties

IUPAC Name

2-fluoro-3,4-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHNQEYSGMZRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322287
Record name 2-fluoro-3,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3,4-dimethoxybenzoic acid

CAS RN

2967-96-6
Record name NSC400849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluoro-3,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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